N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Description
This compound features a hexanamide backbone linked to a quinazolinone core substituted with a sulfanylidene (C=S) group at position 2 and a 3,4-dimethoxyphenethyl moiety. The molecular formula is C₃₃H₃₄FN₃O₇S (Mol. The sulfanylidene group and methoxy-rich aromatic system may enhance binding interactions with biological targets, such as enzymes or receptors, though further pharmacological data are required for confirmation.
Properties
CAS No. |
422276-17-3 |
|---|---|
Molecular Formula |
C24H29N3O4S |
Molecular Weight |
455.57 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)32/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,32) |
InChI Key |
GEGFIPPRHKQXHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Hexanamide Chain: The final step involves the coupling of the quinazolinone derivative with 6-aminohexanoic acid or its derivatives under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analysis of Structural and Functional Differences
Quinazolinone Core Modifications: The target compound and 4l both retain a quinazolinone scaffold, but 4l incorporates a tetrahydroquinazolinone (saturated ring) with bulkier 4-methoxyphenyl substituents. This may reduce metabolic instability compared to the unsaturated quinazolinone in the target. Compound 4c replaces the sulfanylidene (C=S) with a sulfonamide (SO₂NH₂) group, which alters electronic properties and hydrogen-bonding capacity. Sulfanylidene groups are less polar but may enhance π-π stacking interactions.
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to 4c’s simpler 4-methoxybenzenesulfonamide . This could improve membrane permeability but reduce aqueous solubility. Sulfentrazone , a pesticide, shares a sulfonamide group but lacks the quinazolinone core.
In contrast, 4c required flash chromatography for purification, yielding 57%, suggesting greater synthetic complexity for sulfonamide derivatives.
Research Implications and Limitations
- Pharmacological Potential: The target’s sulfanylidene and dimethoxyphenyl groups resemble kinase inhibitor pharmacophores (e.g., EGFR or VEGFR inhibitors), though direct evidence is lacking .
- Comparative Limitations : Structural analogs like 4l and 4c are better characterized in terms of synthesis and physical properties (e.g., melting points), while the target compound lacks reported biological or thermodynamic data .
- Pesticide vs. Drug Design: Compounds like sulfentrazone demonstrate the pesticidal utility of sulfonamide-triazole hybrids, whereas the target’s larger size and quinazolinone core may align more with medicinal chemistry applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29N3O4S
- Molecular Weight : 455.6 g/mol
- IUPAC Name : this compound
- InChI Key : GEGFIPPRHKQXHZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multiple steps starting from 3,4-dimethoxyphenylacetonitrile and 4-oxo-2-sulfanylidene derivatives. The reaction conditions often include dimethylaminopyridine (DMAP) and anhydrous dichloromethane under nitrogen atmosphere.
Anticancer Properties
Research indicates that compounds with quinazolinone cores exhibit significant anticancer properties. For instance, quinazolinone derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the inhibition of key signaling pathways related to cancer progression such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest that it may exhibit activity against several bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis or function as a DNA intercalator .
COX Inhibition
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory activity. Quinazolinone derivatives have been evaluated for their ability to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, a related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Quinazolinone Core : This structure is known for its ability to bind to various enzymes and receptors involved in cancer and inflammation.
- Dimethoxyphenyl Group : This moiety may enhance lipophilicity and facilitate cellular uptake.
- Sulfanylidene Group : It may play a role in redox reactions or serve as a reactive center for biological interactions.
Case Studies
Several studies have explored the effects of similar compounds on cancer and inflammation:
- Study on Quinazolinone Derivatives : A series of quinazolinone derivatives were synthesized and tested for anticancer activity against various cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .
- COX Inhibitory Activity : Research has shown that modifications in the quinazolinone structure can lead to varying degrees of COX inhibition, highlighting the importance of specific substituents on the phenyl rings for optimal activity .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (0–25°C) are recommended for azide-alkyne cycloadditions or sulfhydryl group reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., CH₂Cl₂) improve phase separation during purification .
- Catalysts : Use carbodiimide-based coupling agents (e.g., EDC·HCl) for amide bond formation, with triethylamine as a base to neutralize by-products .
- Purification : Multi-step chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (δ 3.7–3.9 ppm), sulfanylidene (δ 2.5–3.1 ppm), and quinazolinone carbonyl (δ 165–170 ppm) groups .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 680.78 for C₃₇H₃₆N₄O₇S) validates molecular integrity .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and detect degradation products .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (typical range: 10–50 µM for quinazolinone derivatives) .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) or LPS-induced TNF-α suppression in macrophages .
- Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza A) with EC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modifications :
- Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to modulate lipophilicity and target affinity .
- Substitute the sulfanylidene moiety with selenide or carbonyl groups to alter redox activity .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic effects, while molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., CDK12 or COX-2) .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Stability : Pre-test stability in DMSO/PBS (pH 7.4) via HPLC to rule out degradation .
- Biological Models : Compare primary cells vs. immortalized lines; e.g., IC₅₀ values may differ 2–3 fold between MCF-7 (breast cancer) and A549 (lung cancer) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling), reducing by-products .
- Crystallization Optimization : Use anti-solvent addition (e.g., hexane to EtOAc) to enhance crystal yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments .
Q. How can mechanistic studies elucidate its mode of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like thymidylate synthase .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) to identify critical interactions .
Q. What are the stability and storage recommendations for long-term research use?
- Methodological Answer :
- Storage Conditions : Lyophilized powder at -20°C under argon prevents oxidation of sulfanylidene groups .
- Reconstitution : Use freshly distilled DMSO (<0.1% water) for stock solutions to avoid hydrolysis .
- Stability Monitoring : Monthly HPLC checks for degradation (e.g., quinazolinone ring opening or dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
